molecular formula C8H15ClO2S B14160570 Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate CAS No. 4303-47-3

Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate

Cat. No.: B14160570
CAS No.: 4303-47-3
M. Wt: 210.72 g/mol
InChI Key: YDBOMLHGHSBTIS-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate is an organic compound with the molecular formula C8H15ClO2S It is a derivative of butanoic acid, featuring a sulfanyl group substituted with a 2-chloroethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2-chloroethyl)sulfanyl]butanoate typically involves the reaction of 4-mercaptobutanoic acid with 2-chloroethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds via the formation of an intermediate ester, which is then purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Amines, thiols, or other substituted derivatives.

Scientific Research Applications

Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-chloroethyl)sulfanyl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, resulting in diverse biological effects.

Comparison with Similar Compounds

Ethyl 4-[(2-chloroethyl)sulfanyl]butanoate can be compared with other similar compounds, such as:

    Ethyl 4-[(2-bromoethyl)sulfanyl]butanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.

    Ethyl 4-[(2-iodoethyl)sulfanyl]butanoate:

    Ethyl 4-[(2-hydroxyethyl)sulfanyl]butanoate: Features a hydroxyl group, making it more hydrophilic and altering its biological activity.

The uniqueness of this compound lies in its specific reactivity due to the presence of the chloroethyl group, which can undergo various chemical transformations, making it a versatile compound for research and industrial applications.

Properties

CAS No.

4303-47-3

Molecular Formula

C8H15ClO2S

Molecular Weight

210.72 g/mol

IUPAC Name

ethyl 4-(2-chloroethylsulfanyl)butanoate

InChI

InChI=1S/C8H15ClO2S/c1-2-11-8(10)4-3-6-12-7-5-9/h2-7H2,1H3

InChI Key

YDBOMLHGHSBTIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCSCCCl

Origin of Product

United States

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